molecular formula C9H6N2S B13869768 2-Thieno[3,2-b]pyridin-5-ylacetonitrile

2-Thieno[3,2-b]pyridin-5-ylacetonitrile

Cat. No.: B13869768
M. Wt: 174.22 g/mol
InChI Key: QOASJKRDHFUXJF-UHFFFAOYSA-N
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Description

2-Thieno[3,2-b]pyridin-5-ylacetonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[3,2-b]pyridin-5-ylacetonitrile typically involves the fusion of a thiophene ring to a pyridine ring. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . Another approach involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thienopyridine derivatives.

Scientific Research Applications

2-Thieno[3,2-b]pyridin-5-ylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thieno[3,2-b]pyridin-5-ylacetonitrile involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit Pim-1 kinase, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Thieno[3,2-b]pyridin-5-ylacetonitrile stands out due to its specific structure, which allows for unique interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development.

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-thieno[3,2-b]pyridin-5-ylacetonitrile

InChI

InChI=1S/C9H6N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3H2

InChI Key

QOASJKRDHFUXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CC#N

Origin of Product

United States

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